1-Ethyl-1H-benzimidazole

Descripción general

Descripción

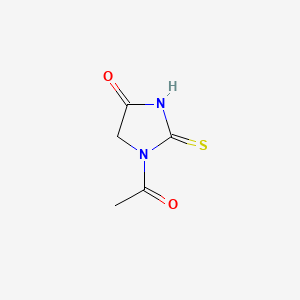

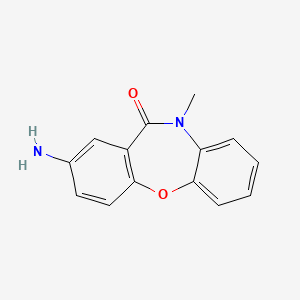

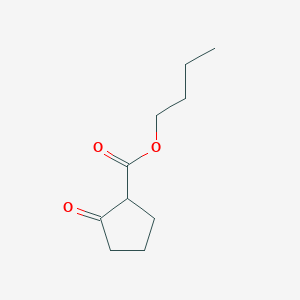

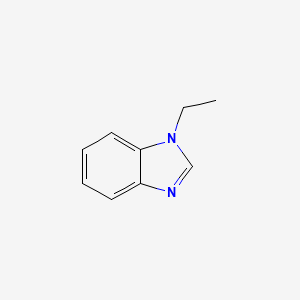

1-Ethyl-1H-benzimidazole is an organic compound with the chemical formula C9H10N2. It is a white crystalline solid, insoluble in water at room temperature, but soluble in organic solvents such as ethanol and ethers .

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has also been reported for the synthesis of benzimidazoles .

Molecular Structure Analysis

The molecular formula of 1-Ethyl-1H-benzimidazole is C9H10N2. The InChI representation is InChI=1S/C9H10N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3 and the Canonical SMILES representation is CCN1C=NC2=CC=CC=C21 .

Chemical Reactions Analysis

Benzimidazole can form hydrogen bonding with biological enzymes and receptors and can function as a ligand for metal ions . It has been reported that benzimidazole can undergo various chemical reactions, including copper-catalyzed oxidative cross-coupling .

Physical And Chemical Properties Analysis

1-Ethyl-1H-benzimidazole has a molecular weight of 146.19 g/mol. It has a topological polar surface area of 17.8 Ų and a complexity of 136. It has 1 rotatable bond and 1 hydrogen bond acceptor .

Aplicaciones Científicas De Investigación

- Field : Agriculture

- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

- Method of Application : The fungicides are applied to the plants or their surfaces where they metabolize into compounds similar to carbendazim or other benzimidazole derivatives, thus exhibiting fungicidal activity .

- Results : They have been found to be highly effective in controlling plant diseases caused by fungi .

- Field : Medicine

- Application : Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .

- Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .

- Results : These compounds have shown promising results in treating various conditions, including ulcers, pain, and parasitic infections .

Fungicides

Pharmacological Activities

- Field : Medicine

- Application : Benzimidazole derivatives have shown significant antimicrobial potential . They are considered as potential bioactive heterocyclic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive and anticonvulsant activities .

- Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .

- Results : These compounds have shown promising results in treating various conditions, including bacterial infections .

- Field : Medicine

- Application : Some benzimidazole derivatives have demonstrated antioxidant capacity comparable with that of the reference standard BHT .

- Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .

- Results : These compounds have shown promising results in treating various conditions, including oxidative stress-related diseases .

Antimicrobial Activity

Antioxidant Activity

- Field : Medicine

- Application : Benzimidazole derivatives have shown significant antineoplastic potential . They are considered as potential bioactive heterocyclic compounds with a variety of biological activities .

- Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .

- Results : These compounds have shown promising results in treating various conditions, including cancer .

- Field : Medicine

- Application : Some benzimidazole derivatives have demonstrated antiviral capacity .

- Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .

- Results : These compounds have shown promising results in treating various conditions, including viral infections .

Antineoplastic Activity

Antiviral Activity

Safety And Hazards

Direcciones Futuras

Benzimidazole derivatives have garnered attention due to their remarkable medicinal and pharmacological properties. They have been studied for their potential as anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . Further exploration and development of these compounds could lead to new therapeutic options.

Propiedades

IUPAC Name |

1-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNMLOGVAVGQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333131 | |

| Record name | 1-Ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-benzimidazole | |

CAS RN |

7035-68-9 | |

| Record name | 1-Ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.